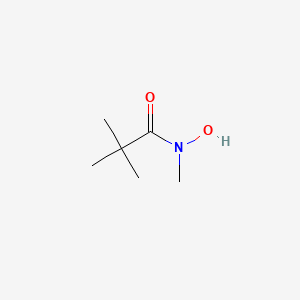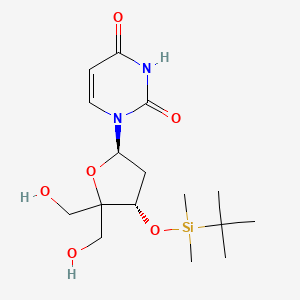
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine is a modified nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’-hydroxyl position and a hydroxymethyl group at the 4-position of the uridine base. It is primarily used in the synthesis of oligonucleotides and has applications in antiviral and anticancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine typically involves the protection of the hydroxyl groups of uridine. The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the uridine base can be reduced to form a hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in anhydrous conditions
Major Products Formed
Oxidation: Formation of 2-Deoxy-3-O-T-butyldimethylsilyl-4-carboxyuridine.
Reduction: Formation of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxyuridine.
Substitution: Formation of 2-Deoxy-3-O-hydroxy-4-hydroxymethyluridine
Aplicaciones Científicas De Investigación
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the study of DNA and RNA modifications and their effects on gene expression.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to inhibit viral replication and tumor cell proliferation.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .
Mecanismo De Acción
The mechanism of action of 2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets viral polymerases and tumor cell DNA, leading to the inhibition of replication and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-3’-O-T-butyldimethylsilyl-2’-fluorouridine: Another nucleoside analog with a fluorine atom at the 2’ position.
3’-O-T-butyldimethylsilyl-2’-deoxyuridine: Lacks the hydroxymethyl group at the 4-position.
2’-Deoxy-3’-O-T-butyldimethylsilyl-5-fluorouridine: Contains a fluorine atom at the 5-position .
Uniqueness
2-Deoxy-3-O-T-butyldimethylsilyl-4-hydroxymethyluridine is unique due to the presence of both the TBDMS protecting group and the hydroxymethyl group, which confer specific chemical properties and biological activities. This combination allows for selective modifications and targeted applications in research and medicine .
Propiedades
Fórmula molecular |
C16H28N2O6Si |
|---|---|
Peso molecular |
372.49 g/mol |
Nombre IUPAC |
1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O6Si/c1-15(2,3)25(4,5)24-11-8-13(23-16(11,9-19)10-20)18-7-6-12(21)17-14(18)22/h6-7,11,13,19-20H,8-10H2,1-5H3,(H,17,21,22)/t11-,13+/m0/s1 |
Clave InChI |
RSATXPAIGVXQFV-WCQYABFASA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(CO)CO)N2C=CC(=O)NC2=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(OC1(CO)CO)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
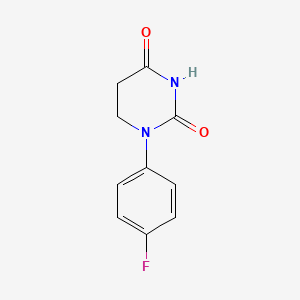

![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
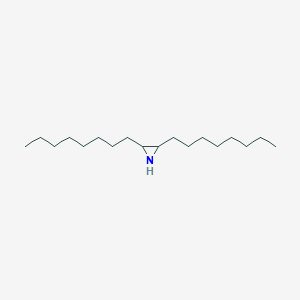

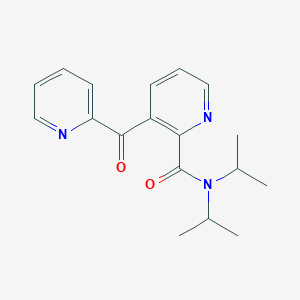
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
